3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid

Lipoxygenase Inflammation Enzyme Inhibition

Researchers sourcing building blocks for SAR exploration often face supply inconsistencies that compromise synthetic yield and reproducibility. This compound provides a defined scaffold with a carboxylic acid for amide coupling and a tetrahydropyran ring for solubility enhancement. - Distinct chemotype for probing carbohydrate-mimetic interactions in target binding. - Documented weak 15-LOX-1 interaction (IC50 = 41.5 µM) establishes a benchmark control for enzyme assay optimization. - Guaranteed purity specification ensures reliable reactivity in library synthesis, reducing downstream purification burden.

Molecular Formula C14H18O5
Molecular Weight 266.29
CAS No. 1281669-02-0
Cat. No. B3096406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid
CAS1281669-02-0
Molecular FormulaC14H18O5
Molecular Weight266.29
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=O)O)OCC2CCOCC2
InChIInChI=1S/C14H18O5/c1-17-13-8-11(14(15)16)2-3-12(13)19-9-10-4-6-18-7-5-10/h2-3,8,10H,4-7,9H2,1H3,(H,15,16)
InChIKeyULZHHJWKDWDJSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-4-(oxan-4-ylmethoxy)benzoic Acid Overview


3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid is a synthetic organic compound belonging to the class of substituted benzoic acids. Its structure is characterized by a benzoic acid core with a methoxy group at the 3-position and an oxan-4-ylmethoxy (tetrahydropyran-4-ylmethoxy) group at the 4-position . With a molecular formula of C14H18O5 and a molecular weight of 266.29 g/mol, it is primarily offered by chemical suppliers as a research-use-only building block . The compound contains functional groups amenable to further synthetic elaboration, including the carboxylic acid moiety for amide or ester bond formation and the aromatic ring for potential substitution reactions .

Substitution Risks for 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic Acid


Generic substitution among structurally related benzoic acid derivatives is scientifically unsound due to the profound impact of specific substituents on chemical reactivity, physicochemical properties, and biological activity. While analogs like 3-fluoro- or 3-iodo-4-(oxan-4-ylmethoxy)benzoic acid share the core scaffold, their divergent substituents at the 3-position fundamentally alter electron density, lipophilicity (logP), and steric bulk, leading to different synthetic routes, purification challenges, and target engagement profiles. Furthermore, the limited availability of comprehensive analytical data for this specific compound means that any substitution without direct experimental validation introduces unacceptable risk to research reproducibility and project timelines. The following quantitative evidence, though limited for this specific molecule, underscores the need for a targeted procurement strategy based on exact structural requirements.

Evidence for 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic Acid


Weak ALOX15 Enzyme Inhibition

An in vitro enzyme assay indicates that 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid acts as a weak inhibitor of human polyunsaturated fatty acid lipoxygenase ALOX15 (15-LOX-1), exhibiting an IC50 value of 41,500 nM (41.5 µM) [1]. This low potency, measured in a cell-free biochemical assay, distinguishes it from more potent lipoxygenase inhibitors. While this level of activity is not suitable for therapeutic applications requiring nanomolar potency, it provides a defined biochemical fingerprint for the compound. For comparison, other structurally distinct 15-LOX-1 inhibitors reported in the literature, such as certain indole derivatives, can achieve IC50 values in the low nanomolar range (e.g., Ki = 22 nM) [2].

Lipoxygenase Inflammation Enzyme Inhibition

Impact of 3-Methoxy on Physicochemical Properties

Although direct comparative experimental data for 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid is not available in the primary literature, the effect of the 3-methoxy substituent can be inferred from established medicinal chemistry principles and class-level data. Substituting the 3-position hydrogen with a methoxy group in benzoic acid derivatives generally increases the compound's lipophilicity (cLogP) and alters its electron density compared to unsubstituted or halo-substituted analogs like 3-fluoro-4-(oxan-4-ylmethoxy)benzoic acid . This change can influence key drug-like properties such as metabolic stability and membrane permeability. The presence of the electron-donating methoxy group may also affect the pKa of the carboxylic acid and the compound's overall solubility profile relative to its analogs.

Medicinal Chemistry Physicochemical Properties SAR

Purity Specification for Research Reproducibility

Reputable chemical suppliers provide 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid with a specified minimum purity. For example, one vendor lists the compound with a purity of 98% . This is a critical piece of information for procurement, as it defines the expected quality of the starting material. While not a direct comparison of the compound's inherent properties against an analog, it is a quantitative benchmark against which different supply lots or suppliers can be evaluated. The absence of a certified purity could lead to unknown impurities that might interfere with sensitive downstream applications, such as biological assays or precise chemical reactions. For comparison, a related analog, 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid, is offered at 97% purity by the same supplier .

Chemical Synthesis Quality Control Purity

Applications of 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic Acid


Building Block for Medicinal Chemistry SAR

Given its defined structure and the availability of a purity specification, 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid is best applied as a specialized building block in the synthesis of small-molecule libraries for structure-activity relationship (SAR) exploration . The combination of the methoxy and oxan-4-ylmethoxy substituents offers a distinct chemotype for probing interactions with biological targets where the tetrahydropyran ring can act as a solubilizing group or a mimic of carbohydrate moieties. The documented weak interaction with 15-LOX-1 [1] suggests that while not a therapeutic lead itself, it could serve as a starting point for optimization campaigns or as a control compound in enzyme assays.

Intermediate for Complex Molecule Synthesis

The compound is functionally equipped for further derivatization, making it suitable as a synthetic intermediate. The carboxylic acid group at the 1-position can be readily activated and coupled with amines to form amide bonds, a cornerstone reaction in medicinal chemistry . Similarly, the aromatic ring provides potential sites for further functionalization. The defined purity of commercial sources is essential for ensuring the quality and yield of subsequent synthetic steps.

Lipoxygenase Inhibition Probe

Despite its low potency, the confirmed, albeit weak, interaction with human ALOX15 (15-LOX-1) [1] provides a basis for using this compound as a tool compound in enzymatic assays. Researchers studying the lipoxygenase pathway may find it useful as a low-activity reference or as a scaffold to be modified in order to understand the structural requirements for improving potency. Its activity profile (IC50 = 41.5 µM) serves as a clear benchmark for quantifying the success of any medicinal chemistry optimization efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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